4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
CAS No.: 2548996-08-1
Cat. No.: VC11826816
Molecular Formula: C15H16F3N5O
Molecular Weight: 339.32 g/mol
* For research use only. Not for human or veterinary use.
![4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine - 2548996-08-1](/images/structure/VC11826816.png)
Specification
CAS No. | 2548996-08-1 |
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Molecular Formula | C15H16F3N5O |
Molecular Weight | 339.32 g/mol |
IUPAC Name | 4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Standard InChI | InChI=1S/C15H16F3N5O/c16-15(17,18)12-7-13(22-10-21-12)23-5-1-11(2-6-23)9-24-14-8-19-3-4-20-14/h3-4,7-8,10-11H,1-2,5-6,9H2 |
Standard InChI Key | VOCWFPVNAYFNMV-UHFFFAOYSA-N |
SMILES | C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F |
Canonical SMILES | C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The 6-position is substituted with a trifluoromethyl (-CF) group, while the 4-position hosts the piperidine-piperazine hybrid side chain .
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Piperidine moiety: A six-membered saturated ring with one nitrogen atom. The 4-position of this ring is functionalized with a hydroxymethyl group ether-linked to pyrazine.
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Pyrazin-2-yloxy methyl group: A pyrazine ring (a diazine with nitrogen atoms at positions 1 and 4) connected via an oxygen atom to the piperidine’s hydroxymethyl group.
This architecture combines rigidity (pyrimidine and pyrazine) with conformational flexibility (piperidine), potentially enabling interactions with biological targets.
Physicochemical Data
Key properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 339.32 g/mol |
Density | Not Available |
Boiling/Melting Points | Not Available |
Flash Point | Not Available |
The absence of reported melting/boiling points suggests limited experimental characterization, common for novel or specialized intermediates . The trifluoromethyl group enhances lipid solubility and metabolic stability, while the pyrazine oxygen may improve aqueous solubility .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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4-Chloro-6-(trifluoromethyl)pyrimidine: A pyrimidine precursor with reactive sites for nucleophilic substitution.
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4-[(Pyrazin-2-yloxy)methyl]piperidine: A piperidine derivative functionalized with a pyrazine ether.
Coupling these fragments likely involves a nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Synthesis of 4-[(Pyrazin-2-yloxy)methyl]piperidine
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Hydroxymethylation of Piperidine: 4-Hydroxymethylpiperidine is prepared via reduction of 4-cyanopiperidine or direct hydroxymethylation.
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Mitsunobu Reaction: Reacting 4-hydroxymethylpiperidine with pyrazin-2-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) forms the ether linkage .
Coupling with Pyrimidine Core
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Substitution Reaction: 4-Chloro-6-(trifluoromethyl)pyrimidine reacts with 4-[(pyrazin-2-yloxy)methyl]piperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., KCO or EtN) at elevated temperatures (80–100°C) .
Example Conditions:
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Solvent: DMF (10 mL)
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Base: Triethylamine (1.5 eq)
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Temperature: 100°C, 12 hours
Reaction Optimization and Mechanistic Insights
Catalytic Approaches
Transition metal catalysis (e.g., Pd(dba) with BINAP ligand) enables coupling under milder conditions. For example, Buchwald-Hartwig amination could couple piperidine derivatives with chloropyrimidines at lower temperatures (80°C) with yields exceeding 70% .
Solvent and Base Effects
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Polar Aprotic Solvents: DMF and acetonitrile enhance nucleophilicity of the piperidine nitrogen.
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Bases: Potassium carbonate or tert-butoxide facilitates deprotonation, accelerating substitution.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Ensuring substitution at the pyrimidine’s 4-position requires careful control of reaction conditions.
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Functional Group Compatibility: The trifluoromethyl group’s stability under basic/acidic conditions must be verified.
Characterization Needs
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Thermal Properties: Melting/boiling point determination via differential scanning calorimetry (DSC).
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Spectroscopic Data: Full , , and NMR profiles to confirm structure.
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